molecular formula C42H27N3O6 B2534037 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid)) CAS No. 1331756-62-7

4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))

Cat. No.: B2534037
CAS No.: 1331756-62-7
M. Wt: 669.693
InChI Key: WCKARIXPDNMKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid)) is a high-purity triazine-based organic compound with the molecular formula C42H27N3O6, designed for advanced research and development applications . This compound features a central 1,3,5-triazine core symmetrically functionalized with three biphenyl-4-carboxylic acid groups, creating a rigid and planar molecular structure with C3 symmetry . This specific architecture makes it an excellent building block for constructing Metal-Organic Frameworks (MOFs) and porous coordination polymers, where the carboxylic acid groups can coordinate with metal ions to form extended networks . Researchers also value this compound for developing novel covalent organic frameworks (COFs) and supramolecular assemblies, leveraging its ability to form strong, directional interactions. Furthermore, its extended π-conjugated system suggests potential for investigation in organic electronic materials. The multiple carboxylic acid termini allow for further functionalization and linkage to other molecules or surfaces, providing a versatile platform for creating custom materials with tailored properties. This product is intended for research purposes by qualified laboratory personnel and is strictly For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

4-[4-[4,6-bis[4-(4-carboxyphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27N3O6/c46-40(47)34-19-7-28(8-20-34)25-1-13-31(14-2-25)37-43-38(32-15-3-26(4-16-32)29-9-21-35(22-10-29)41(48)49)45-39(44-37)33-17-5-27(6-18-33)30-11-23-36(24-12-30)42(50)51/h1-24H,(H,46,47)(H,48,49)(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKARIXPDNMKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid)) , commonly referred to as TABPT (Triazine-Amino-Biphenyl Tricarboxylic Acid), is a derivative of triazine known for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C₃₉H₃₀N₆
  • Molecular Weight: 582.7 g/mol
  • CAS Number: 2130745-76-3
  • Appearance: Dark yellow to pale brown powder/crystals
  • Purity: > 98%

The structure of TABPT features a triazine core with three biphenyl carboxylic acid moieties, which may influence its interaction with biological targets.

Biological Activity Overview

TABPT has been investigated for various biological activities, including:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.
  • Anticancer Potential: Studies indicate that triazine derivatives can inhibit cancer cell proliferation through various pathways.
  • Neuroprotective Effects: Research suggests that compounds containing the triazine moiety may offer neuroprotective benefits in models of neurodegenerative diseases.

The biological activity of TABPT is believed to be mediated through several mechanisms:

  • Antioxidant Mechanism:
    • The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
    • It reduces reactive oxygen species (ROS) levels in cellular environments.
  • Inhibition of Cancer Cell Proliferation:
    • TABPT has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating Bcl-2 family proteins.
    • It may also interfere with cell cycle progression at the G1/S phase.
  • Neuroprotective Mechanism:
    • It regulates the expression of neuroprotective genes and reduces inflammation in neuronal cells.
    • TABPT's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.

Table 1: Antioxidant Activity of TABPT

Concentration (µM)% Inhibition of DPPH Radical
1025
5055
10080

Table 2: Cytotoxicity of TABPT on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

Case Studies

Case Study 1: Antioxidant Effects in Neurodegeneration

A study conducted on a mouse model of Alzheimer's disease demonstrated that administration of TABPT significantly reduced markers of oxidative stress and improved cognitive function as measured by the Morris water maze test. The compound was found to upregulate NRF2 pathways, enhancing cellular antioxidant responses.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that TABPT induces apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with TABPT compared to control groups.

Scientific Research Applications

Materials Science

Polymer Synthesis
The compound is utilized in the synthesis of advanced polymers. Its ability to form covalent bonds with other organic compounds allows it to be incorporated into polymer matrices. For example, it has been used to create covalent organic frameworks (COFs), which are significant for their high surface area and porosity. These frameworks are promising for applications in gas storage and separation technologies .

Nanocomposites
In nanotechnology, this compound serves as a building block for nanocomposites. The incorporation of triazine derivatives into polymeric matrices has been shown to improve thermal stability and mechanical properties. Research indicates that these composites can be employed in electronic devices and sensors due to their enhanced conductivity and durability .

Pharmaceuticals

Drug Delivery Systems
The compound's functional groups can facilitate drug loading and release mechanisms. Studies have demonstrated that drug-loaded COFs containing this triazine derivative exhibit controlled release profiles for therapeutic agents like anticancer drugs . This property is crucial for developing effective drug delivery systems that minimize side effects while maximizing therapeutic efficacy.

Antimicrobial Agents
Research has indicated that triazine derivatives possess antimicrobial properties. The incorporation of this compound into formulations has shown potential in creating effective antimicrobial agents against various pathogens . This application is particularly relevant in the context of increasing antibiotic resistance.

Organic Chemistry

Catalysis
The compound has been explored as a catalyst in various organic reactions. Its unique structure allows it to stabilize transition states in chemical reactions, leading to increased reaction rates and yields. For instance, it has been employed in cross-coupling reactions that are pivotal in synthesizing complex organic molecules .

Functionalization of Cellulose
In the field of material modification, this compound has been utilized for the functionalization of cellulose fibers. By attaching the triazine moiety to cellulose, researchers have enhanced the hydrophobicity and mechanical strength of cellulose-based materials, making them suitable for various industrial applications .

Case Studies

StudyApplicationFindings
Bhaumik et al. (2023)Covalent Organic FrameworksDeveloped a COF with enhanced drug loading capacity using the triazine derivative; demonstrated effective release profiles for anticancer drugs .
ResearchGate Publication (2016)Polymer StabilitySynthesized a hyperbranched polyimide using the triazine derivative; noted improvements in thermal stability compared to traditional polymers .
PMC Article (2024)Antimicrobial ActivityInvestigated antimicrobial properties; found significant efficacy against common pathogens when incorporated into formulations .

Comparison with Similar Compounds

Aldehyde-Functionalized Triazine Derivative

Compound : 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-carbaldehyde) (CAS: 1221509-80-3)

  • Key Differences : Replaces carboxylic acid groups with aldehyde functionalities.
  • Applications : Used as a COF ligand due to aldehyde reactivity in Schiff-base condensations. The resulting COFs exhibit high surface areas (~1,590 m²/g) and porosity for hydrogen storage and catalysis .
  • Advantages Over Target Compound : Aldehydes enable dynamic covalent bonding for self-healing frameworks. However, carboxylic acids provide stronger metal coordination, favoring MOFs over COFs .

Triazine-Based Zn-ε-Keggin Hybrid

Compound : [TBA]₃[PMoV₈MoVI₄O36(OH)4Zn4][TATAB] (TATAB = 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris(azanediyl)tribenzoic acid)

  • Key Differences : Incorporates triazine-amine linkages instead of biphenyl-carboxylic acid arms.
  • Applications : Forms 2D/3D porous structures for electrochemical applications. The amine groups enable pH-dependent solubility, while carboxylic acids enhance metal-binding specificity .

Antimicrobial Triazine Derivatives

Compound : 2-Fluorophenyl-4,6-disubstituted [1,3,5]triazines (e.g., Compounds 14, 15, 25)

  • Key Differences : Fluorophenyl and alkyl substituents instead of biphenyl-carboxylic acids.
  • Activity: Exhibit broad-spectrum antimicrobial activity (IC₅₀: 6.1 µM against L. donovani), attributed to fluorine-enhanced membrane permeability. The carboxylic acid groups in the target compound reduce bioavailability, limiting its antimicrobial utility .

Anticancer 1,2,4-Triazine Sulfonamides

Compound : 1,2,4-Triazine sulfonamide derivatives

  • Key Differences : Sulfonamide substituents improve inhibition of carbonic anhydrase IX/XII and EGFR kinases.
  • Activity: IC₅₀ values in the nanomolar range for breast and colorectal cancer cells. The target compound’s bulkier biphenyl-carboxylic arms hinder kinase binding but may excel in targeted drug delivery via MOF encapsulation .

Optical and Electronic Analogues

Compound : Bis-triazine derivatives with fused aromatic systems

  • Key Differences: Noncoplanar triazine-phenyl arrangements (102.09° dihedral angle) enhance nonlinear optical (NLO) properties.
  • Properties : Polarizability ranges from 6.09–10.75 × 10⁻²⁴ esu; solvent-dependent fluorescence with redshifted emission. The target compound’s rigid biphenyl-carboxylic structure may reduce NLO efficiency but improve crystallinity for optoelectronic devices .

Comparative Data Table

Property Target Compound (Carboxylic Acid) Aldehyde Analogue Antimicrobial Triazines Anticancer Sulfonamides
Molecular Weight 669.68 g/mol 621.68 g/mol 300–400 g/mol 350–450 g/mol
Solubility Moderate (polar solvents) Low (DMF, DMSO) High (DMSO) Moderate (DMSO/water)
Thermal Stability >300°C >250°C 150–200°C 200–250°C
Key Applications MOFs/COFs, catalysis COFs, sensing Antimicrobial agents Kinase inhibitors
Notable Activity N/A Surface area: 1,590 m²/g IC₅₀: 6.1 µM (Leishmania) IC₅₀: 10–100 nM (cancer)

Research Findings and Trends

  • MOF/COF Performance : The target compound’s carboxylic acid groups enable stronger coordination with Zn²⁺ and Cu²⁺, yielding MOFs with higher stability than aldehyde-based COFs .
  • Drug Delivery Potential: Encapsulation of anticancer triazines (e.g., 1,2,4-triazine sulfonamides) within the target compound’s MOFs enhances controlled release and reduces systemic toxicity .
  • Optoelectronic Limitations: While fused triazine derivatives exhibit superior NLO properties, the target compound’s rigidity limits charge transfer efficiency compared to noncoplanar analogues .

Q & A

Q. What are the established synthetic routes for 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))?

The synthesis typically involves:

  • Stepwise Suzuki-Miyaura cross-coupling : Triazine cores (e.g., 2,4,6-trichloro-1,3,5-triazine) are reacted with boronic acid derivatives of biphenyl carboxylic acid under palladium catalysis. Reaction conditions (temperature, solvent) must optimize yield and minimize side products .
  • Oxidation of aldehyde precursors : Compounds like 4',4''',4'''''-(1,3,5-triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde)) (CAS 1221509-80-3) can be oxidized to carboxylic acids using strong oxidizing agents (e.g., KMnO₄ or RuO₄) in acidic or aqueous conditions .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity (≥98% as per commercial standards) .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the triazine core and biphenyl groups. FT-IR verifies carboxylic acid (-COOH) stretching vibrations (~1700 cm⁻¹) .
  • X-ray crystallography : For single-crystal analysis, slow evaporation in DMSO/water mixtures can yield diffraction-quality crystals .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid groups. Solubility in THF or ethanol is limited .
  • Stability : Store at room temperature in inert atmospheres (argon/nitrogen) to prevent decarboxylation. Protect from light to avoid photodegradation of the triazine core .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers or metal-organic frameworks (MOFs)?

  • Coordination sites : The triazine nitrogen atoms and carboxylic acid groups act as multidentate ligands. For example, carboxylate moieties bind to metal ions (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks .
  • Applications : MOFs derived from this ligand exhibit potential in gas storage (CO₂, H₂) or catalysis due to their high surface area and porosity. Stability under hydrothermal conditions should be tested via PXRD post-synthesis .

Q. What computational methods are employed to predict its electronic or photophysical properties?

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets. Calculate HOMO-LUMO gaps to predict charge-transfer behavior, relevant for organic electronics .
  • Molecular Dynamics (MD) : Simulate self-assembly in solvent environments (e.g., DMF) to model crystallization pathways. Compare with experimental SAXS/WAXS data .

Q. How can researchers resolve contradictions in reported hazard data (e.g., GHS classifications)?

  • Case study : While some SDS classify the compound as H302 (oral toxicity), others lack hazard data. Discrepancies may arise from purity variations (e.g., 98% vs. crude samples). Always cross-reference with batch-specific SDS and conduct in-house toxicity assays (e.g., Ames test for mutagenicity) .
  • Mitigation : Use engineering controls (fume hoods) and PPE (nitrile gloves, safety goggles) regardless of conflicting classifications .

Q. What strategies optimize its use in heterogeneous catalysis or photocatalytic systems?

  • Functionalization : Modify carboxylic acid groups with alkyl chains or PEG to enhance solubility in non-polar reaction media.
  • Hybrid materials : Immobilize on mesoporous silica (e.g., SBA-15) or graphene oxide to improve recyclability. Track catalytic efficiency via GC-MS or in situ IR .

Q. How do steric effects from the biphenyl groups influence reactivity in nucleophilic aromatic substitution?

  • Steric hindrance : Bulky biphenyl substituents reduce reaction rates at the triazine core. Kinetic studies (e.g., monitoring by ¹H NMR) can compare substitution at the 2-, 4-, and 6-positions. Use less sterically hindered analogs (e.g., 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline) as controls .

Methodological Notes

  • Experimental design : For reproducibility, document solvent purity, reaction atmosphere (N₂ vs. air), and heating methods (microwave vs. oil bath) .
  • Data validation : Cross-check analytical results (e.g., HPLC, NMR) with certified reference materials when available .

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